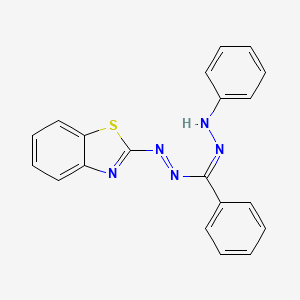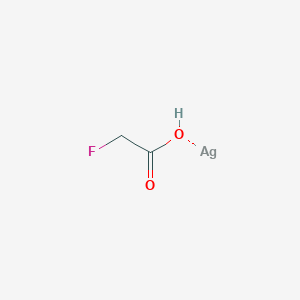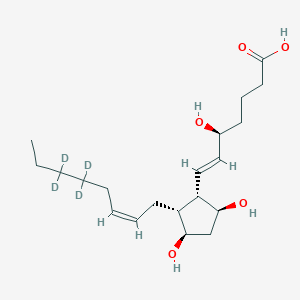
iPF2alpha-VI-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iPF2alpha-VI-d4 involves the non-enzymatic oxidation of polyunsaturated fatty acids, particularly arachidonic acid . This process can be induced by oxidative stress inducers such as tert-butyl hydroperoxide or doxorubicin . The compound is often synthesized in laboratory settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical companies. The compound is synthesized in bulk and purified to high standards, often exceeding 95% purity . The production process involves stringent quality control measures to ensure consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
iPF2alpha-VI-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for its role as a biomarker in oxidative stress studies.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide and doxorubicin . The reactions are typically carried out under controlled laboratory conditions using LC-MS/MS for precise measurement and analysis .
Major Products Formed
The major products formed from the reactions of this compound are various isoprostanes, which are stable markers of lipid peroxidation . These products are used to assess oxidative damage in biological systems .
Aplicaciones Científicas De Investigación
iPF2alpha-VI-d4 has a wide range of scientific research applications:
Mecanismo De Acción
iPF2alpha-VI-d4 exerts its effects through the non-enzymatic oxidation of polyunsaturated fatty acids, leading to the formation of isoprostanes . These isoprostanes act as biomarkers for oxidative stress, indicating the extent of lipid peroxidation in biological systems . The molecular targets and pathways involved include the reactive oxygen species (ROS) pathways and lipid peroxidation mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
8,12-iso-iPF2alpha-VI: The non-deuterated form of iPF2alpha-VI-d4, also used as a biomarker for oxidative stress.
iPF2alpha-III: Another isoprostane used in oxidative stress studies.
Prostaglandin F2alpha: A related compound involved in various physiological processes.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and precision in analytical measurements . This makes it particularly valuable in research settings where accurate quantification of oxidative stress markers is essential .
Propiedades
Fórmula molecular |
C20H34O5 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-5,5,6,6-tetradeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i3D2,4D2 |
Clave InChI |
RZCPXIZGLPAGEV-NJRWSKLTSA-N |
SMILES isomérico |
[2H]C([2H])(CC)C([2H])([2H])C/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |
SMILES canónico |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



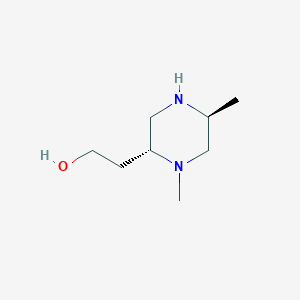
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)


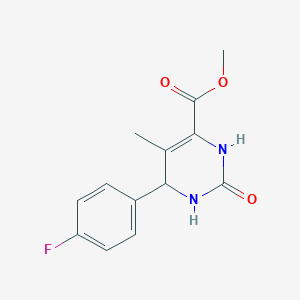

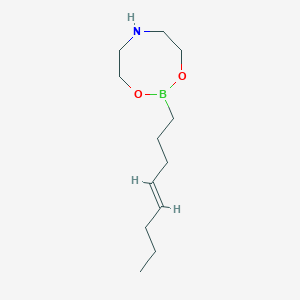
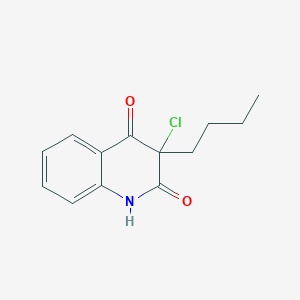
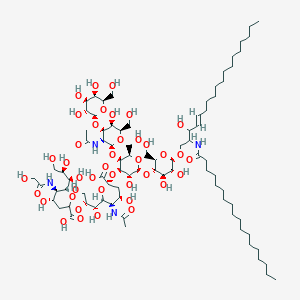
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
